Cas no 1260863-32-8 (1-bromo-5-(bromomethyl)-2,4-difluorobenzene)

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene is a halogenated aromatic compound featuring both bromine and fluorine substituents, making it a versatile intermediate in organic synthesis. Its distinct structure, with bromine at the 1-position and a bromomethyl group at the 5-position, along with fluorine atoms at the 2- and 4-positions, enables selective functionalization in cross-coupling reactions, nucleophilic substitutions, and other transformations. The electron-withdrawing nature of the fluorine atoms enhances reactivity, while the bromine groups provide multiple sites for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where precise halogenation patterns are critical for bioactive molecule development. Its stability under standard conditions ensures reliable handling and storage.
1-bromo-5-(bromomethyl)-2,4-difluorobenzene structure
1260863-32-8 structure
商品名:1-bromo-5-(bromomethyl)-2,4-difluorobenzene
CAS番号:1260863-32-8
MF:C7H4Br2F2
メガワット:285.911467552185
MDL:MFCD15528873
CID:4583403
PubChem ID:66969907

1-bromo-5-(bromomethyl)-2,4-difluorobenzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-5-(bromomethyl)-2,4-difluorobenzene
    • 5-Bromo-2,4-difluorobenzyl bromide
    • ZDDAQRRPJYSSHM-UHFFFAOYSA-N
    • G73214
    • EN300-247258
    • 1-Bromo-5-bromomethyl-2,4-difluorobenzene
    • SCHEMBL1262764
    • CS-0443888
    • A1-21759
    • 1-Bromo-5-bromomethyl-2,4-difluoro-benzene
    • 1260863-32-8
    • MDL: MFCD15528873
    • インチ: 1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
    • InChIKey: ZDDAQRRPJYSSHM-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=CC(CBr)=C(F)C=C1F

計算された属性

  • せいみつぶんしりょう: 285.86273g/mol
  • どういたいしつりょう: 283.86478g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 0Ų

1-bromo-5-(bromomethyl)-2,4-difluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-247258-2.5g
1-bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 95%
2.5g
$1791.0 2024-06-19
Alichem
A013022929-250mg
5-Bromo-2,4-difluorobenzyl bromide
1260863-32-8 97%
250mg
$499.20 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1372-5G
1-bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 95%
5g
¥ 11,840.00 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1514555-5g
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 98%
5g
¥15800.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1372-100 MG
1-bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 95%
100MG
¥ 990.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1372-500 MG
1-bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 95%
500MG
¥ 2,633.00 2022-10-13
Alichem
A013022929-500mg
5-Bromo-2,4-difluorobenzyl bromide
1260863-32-8 97%
500mg
$782.40 2023-09-03
Chemenu
CM388536-5g
1-bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 95%+
5g
$*** 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1372-500MG
1-bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 95%
500MG
¥ 2,633.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1372-10 G
1-bromo-5-(bromomethyl)-2,4-difluorobenzene
1260863-32-8 95%
10g
¥ 16,995.00 2022-10-13

1-bromo-5-(bromomethyl)-2,4-difluorobenzene 関連文献

1-bromo-5-(bromomethyl)-2,4-difluorobenzeneに関する追加情報

Professional Introduction to Compound with CAS No 1260863-32-8 and Product Name: 1-bromo-5-(bromomethyl)-2,4-difluorobenzene

The compound with the CAS number 1260863-32-8 and the product name 1-bromo-5-(bromomethyl)-2,4-difluorobenzene represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of multiple halogen atoms, specifically bromine and fluorine, imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules.

Recent research in the domain of 1-bromo-5-(bromomethyl)-2,4-difluorobenzene has highlighted its role as a versatile building block in the development of novel therapeutic agents. The compound's bifunctional nature, combining a bromomethyl group with fluorinated aromatic rings, allows for diverse chemical transformations. These transformations are particularly useful in constructing pharmacophores that exhibit enhanced binding affinity and selectivity towards biological targets. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.

The influence of fluorine atoms on the electronic properties of the benzene ring is a key area of investigation. Fluorine's high electronegativity can modulate the reactivity of adjacent functional groups, leading to improved metabolic stability and bioavailability of drug candidates. In particular, the 1-bromo-5-(bromomethyl)-2,4-difluorobenzene structure has been explored for its ability to serve as a precursor in generating fluorinated heterocycles, which are known for their potent biological activity. Such heterocycles have shown promise in targeting enzymes involved in metabolic pathways relevant to neurological disorders and infectious diseases.

In the context of modern drug discovery, the compound's halogenated framework aligns with current trends toward designing molecules with optimized physicochemical properties. The bromomethyl group provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds essential for creating complex drug scaffolds. Moreover, the presence of two fluorine atoms enhances lipophilicity while minimizing polarity, which is often desirable for oral bioavailability.

Advances in computational chemistry have further elucidated the mechanistic aspects of reactions involving 1-bromo-5-(bromomethyl)-2,4-difluorobenzene. Molecular modeling studies have revealed that the compound's electron-deficient aromatic system facilitates electrophilic aromatic substitution reactions, making it an excellent candidate for introducing additional substituents at specific positions. This capability is particularly valuable in fine-tuning molecular interactions with biological targets. For example, computational predictions have guided the design of analogs with improved binding affinities to protein kinases by strategically positioning fluorine atoms to mimic hydrogen bonding networks.

The pharmaceutical industry has also recognized the potential of this compound in developing next-generation antiviral agents. The structural features of 1-bromo-5-(bromomethyl)-2,4-difluorobenzene allow for the creation of derivatives that can disrupt viral replication cycles by inhibiting essential enzymes or interfering with host-virus interactions. Recent publications have reported successful applications of fluorinated benzene derivatives in combating RNA viruses by targeting their polymerase enzymes. The bromomethyl functionality further enables diversification efforts through nucleophilic additions, leading to a library of compounds with tailored antiviral properties.

From a synthetic chemistry perspective, 1-bromo-5-(bromomethyl)-2,4-difluorobenzene exemplifies an efficient intermediate for constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs). The ability to generate biaryl structures through palladium-catalyzed cross-coupling reactions has streamlined access to complex drug candidates. Researchers have leveraged this compound to develop novel therapeutics targeting diseases such as Alzheimer's and Parkinson's by designing small molecules that modulate neurotransmitter receptors or reduce amyloid-beta aggregation.

The environmental impact of halogenated compounds has been a subject of ongoing research and debate. While concerns regarding persistence and bioaccumulation exist, advancements in green chemistry principles have mitigated these issues through optimized synthetic routes and waste management strategies. Current methodologies emphasize minimal waste generation and energy efficiency during the preparation of 1-bromo-5-(bromomethyl)-2,4-difluorobenzene, ensuring sustainable practices align with regulatory requirements and industry standards.

In conclusion,1-bromo-5-(bromomethyl)-2,4-difluorobenzene represents a cornerstone molecule in contemporary pharmaceutical research due to its structural versatility and functional utility. Its role as a precursor for high-value intermediates underscores its importance in drug discovery pipelines targeting diverse therapeutic areas. As scientific understanding evolves, continued exploration into its applications will undoubtedly yield novel insights into molecular design principles that enhance therapeutic efficacy while minimizing adverse effects.

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